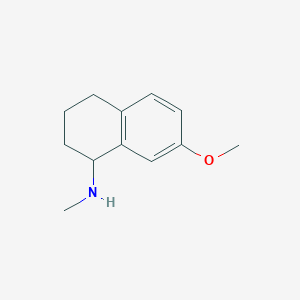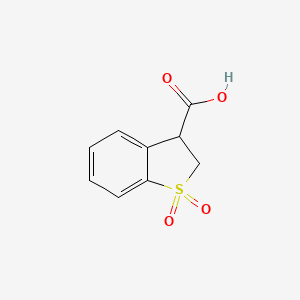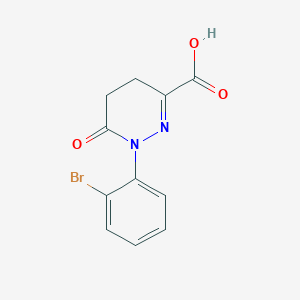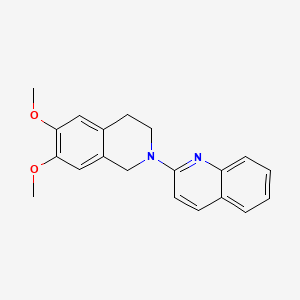![molecular formula C12H16N4 B7556387 N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline, also known as DMMA, is a chemical compound that has been extensively studied for its potential use in scientific research. DMMA is a triazole-based compound that has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline is not fully understood. However, it is believed that N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline exerts its biological activities through the inhibition of key enzymes and proteins in various biological pathways.
Biochemical and Physiological Effects:
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics and antifungal agents. N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline has also been shown to have anticancer properties, which make it a potential candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline is its ability to selectively inhibit key enzymes and proteins in various biological pathways. This makes it a potential candidate for the development of new drugs that target specific biological pathways. However, one of the limitations of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline in vivo.
Future Directions
There are several future directions for the study of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline. One potential direction is the development of new antimicrobial and antifungal agents based on the structure of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline. Another potential direction is the development of new cancer therapies based on the anticancer properties of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline. Additionally, further studies are needed to determine the safety and efficacy of N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline in vivo, which could lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline can be synthesized through a multistep process that involves the reaction of 2-methylaniline with 4,5-dimethyl-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is then purified through column chromatography to obtain N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline in its pure form.
Scientific Research Applications
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline has been extensively studied for its potential use in scientific research. It has been shown to have various biological activities, including antimicrobial, antifungal, and anticancer properties. N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
properties
IUPAC Name |
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-9-6-4-5-7-11(9)13-8-12-15-14-10(2)16(12)3/h4-7,13H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRZMKLGTLWPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=NN=C(N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)
![3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B7556327.png)



![1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol](/img/structure/B7556370.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline](/img/structure/B7556381.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)

![2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide](/img/structure/B7556392.png)
![N-[(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556399.png)
![4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7556405.png)
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)